molecular formula C12H9F3N2O3S B7794755 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate

4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate

Cat. No.: B7794755
M. Wt: 318.27 g/mol
InChI Key: FPVYSCWBQXMSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a pyridinium ring substituted with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.

    Reduction: The nitro group in 3-nitroaniline is reduced to form 3-aminoaniline.

    Trifluoromethylation: 3-aminoaniline is then subjected to trifluoromethylation to introduce the trifluoromethyl group, yielding 3-(trifluoromethyl)aniline.

    Coupling with Pyridine: The 3-(trifluoromethyl)aniline is coupled with a pyridine derivative under specific conditions to form the desired pyridinium compound.

    Sulfonation: Finally, the pyridinium compound is sulfonated to introduce the sulfonate group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, particularly the pyridinium ring.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonate group.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the pyridinium and sulfonate groups.

    N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

4-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate is unique due to the combination of the trifluoromethyl, aniline, pyridinium, and sulfonate groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYSCWBQXMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=[NH+]C=C2)S(=O)(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-48-8
Record name 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.